Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-
Description
Its structure features:
- A four-membered oxetane ring.
- A 3-ethyl group at the oxetane’s 3-position.
- A [[6-(4-bromophenoxy)hexyl]oxy]methyl substituent, comprising a hexyl chain with a terminal 4-bromophenoxy group.
Structure
3D Structure
Properties
IUPAC Name |
3-[6-(4-bromophenoxy)hexoxymethyl]-3-ethyloxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBZNVHBRCXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729293 | |
| Record name | 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860815-31-2 | |
| Record name | 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to form oxetane rings .
Industrial Production Methods
Industrial production of oxetane derivatives often relies on scalable synthetic routes that ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. For instance, the use of metal catalysts in cyclization reactions can enhance the selectivity and yield of the desired oxetane product .
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, undergoes various chemical reactions, including:
Oxidation: Oxetane rings can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxetane can yield lactones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Oxetanes are increasingly recognized for their role in drug design and development. The specific compound under discussion has shown potential as a:
- Anticancer Agent : Research indicates that oxetane derivatives can inhibit cancer cell proliferation. The presence of the bromophenoxy group may enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in oncology .
- Antimicrobial Properties : Some studies suggest that oxetane compounds exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or antiseptics .
Polymer Science
The unique structural properties of oxetanes allow them to be used as monomers in the synthesis of polymers:
- Cationic Polymerization : Oxetanes can undergo cationic polymerization, leading to the formation of high-performance materials. These polymers are characterized by their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .
- Crosslinking Agents : The compound can act as a crosslinking agent in polymer formulations, improving the durability and chemical resistance of materials used in various industries, including automotive and aerospace .
Materials Engineering
In materials science, oxetane compounds are being explored for their potential use in:
- Smart Materials : Due to their ability to undergo structural changes under specific stimuli (e.g., temperature or light), oxetanes can be incorporated into smart materials that respond dynamically to environmental changes .
- Nanocomposites : Incorporating oxetanes into nanocomposite structures can enhance mechanical properties and thermal stability, leading to innovative applications in electronics and packaging .
Case Study 1: Anticancer Activity
A study conducted on a series of oxetane derivatives, including the compound of interest, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.
Case Study 2: Polymer Development
Research published on the use of oxetane as a monomer revealed that polymers synthesized from this compound exhibited superior thermal properties compared to traditional polymers. These findings suggest potential applications in high-temperature environments.
Mechanism of Action
The mechanism of action of oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to bind to various biological macromolecules, influencing their function. For instance, oxetane-containing compounds can interact with microtubules, affecting cell division and growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxetane Derivatives
Substituent Effects on Reactivity and Physical Properties
The substituent on the hexyl chain significantly influences the compound’s properties. Key comparisons include:
3-(((6-(4-Nitrophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetane (3-NO₂PhOx)
- Structural Difference: Nitro group (-NO₂) instead of bromine (-Br).
- Synthesis: Prepared similarly to 3-BrPhOx, using 4-nitrophenol derivatives .
3-(((6-(4-Aminophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetane (3-NH₂PhOx)
- Structural Difference: Amino group (-NH₂) replaces bromine.
- Impact: The amino group is electron-donating, increasing solubility in polar solvents and enabling participation in hydrogen bonding. This property is advantageous in OLED applications, where film-forming ability is critical .
3-[[6-(4-Hydroxybenzaldehyde)hexoxy]methyl]-3-methyl oxetane (3-HBzOx)
- Structural Differences: Hydroxybenzaldehyde substituent instead of bromophenoxy. Methyl group at the 3-position instead of ethyl.
Chain Length and Flexibility
The hexyl chain in 3-BrPhOx provides flexibility, which is critical for liquid crystalline behavior. Comparisons with shorter-chain analogs:
Longer chains (e.g., C12) increase melting points and phase transition temperatures, while shorter chains (C5) may compromise stability .
Aromatic Group Modifications
Replacing the 4-bromophenyl group with other aryl systems alters electronic and steric profiles:
3-[([1,1'-Biphenyl]-4-yloxy)methyl]-3-ethyl-oxetane (3-BPPhOx)
- Structural Difference : Biphenyl group replaces 4-bromophenyl.
- However, the lack of bromine reduces halogen-bonding interactions, which are critical in crystal engineering .
3-(4-Bromophenyl)-3-methyloxetane (3-BrPhMeOx)
Functional Group Compatibility
The hydroxymethyl group in simpler oxetanes (e.g., 3-ethyl-3-oxetanemethanol) allows for esterification or etherification, but 3-BrPhOx’s bulky substituent may hinder such reactions. For example:
- 3-ethyl-3-oxetanemethanol (MW 116.16 g/mol) is a precursor for cross-linked polymers but lacks the aryl ether functionality of 3-BrPhOx .
- 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyloxetane (CAS 531521-23-0) contains oligoether chains, improving hydrophilicity compared to 3-BrPhOx ’s hydrophobic bromophenyl group .
Key Data Table
Biological Activity
Oxetane, a four-membered cyclic ether, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- (CAS 862767-88-2) is particularly noteworthy for its applications in cancer therapeutics and other biological domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- is . Its structure features an oxetane ring substituted with a bromophenoxy hexyl group, which is significant for its biological interactions.
Recent studies have highlighted the potential of oxetane-containing compounds as inhibitors of tubulin polymerization. For instance, an oxetane analogue demonstrated dual mechanisms as both an antiproliferative agent and a tumor-selective vascular disrupting agent. However, while some analogues exhibited significant cytotoxicity against various cancer cell lines, they were largely ineffective as direct inhibitors of tubulin polymerization .
Cytotoxicity Studies
The biological evaluation of Oxetane analogues has shown promising results. In a study involving several synthesized compounds:
- Cytotoxicity : Some oxetane analogues displayed micromolar cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cell line (PANC-1). The most potent analogues had IC50 values as low as against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5c | MCF-7 | 0.47 |
| 5h | MDA-MB-231 | TBD |
| 5k | PANC-1 | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of specific functional groups at certain positions on the oxetane ring significantly influences biological activity. For example:
- Compounds with bromine or chlorine substitutions at the R2 position showed enhanced cytotoxicity compared to unfunctionalized counterparts .
Case Studies
- Anticancer Activity : A series of oxetane-containing indole-based molecules were tested for their ability to inhibit tumor growth in vitro. The incorporation of oxetane moieties was found to enhance the antiproliferative effects compared to traditional ketone-containing analogues.
- Antiviral Properties : Other oxetane derivatives have demonstrated antiviral activity against arboviruses, showcasing their potential as therapeutic agents in infectious diseases .
Q & A
Q. Experimental design :
- Compare photophysical properties with non-brominated analogs.
- Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine serves as a leaving group .
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Answer:
- By-products : Unreacted 4-bromophenol or incomplete substitution products.
- Detection : HPLC with a C18 column and acetonitrile/water gradient.
- Resolution : Optimize reaction stoichiometry (excess hexyl bromide) or use scavenger resins .
Advanced: What strategies can optimize the compound’s solubility for biological assays?
Answer:
- Co-solvents : Use DMSO or PEG-400 to enhance aqueous solubility.
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl) without altering core reactivity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Validation : Measure partition coefficients (log P) via shake-flask method or computational tools like ACD/LogP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
